molecular formula C19H22FN3O4S2 B2524207 N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-41-4

N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2524207
CAS No.: 851781-41-4
M. Wt: 439.52
InChI Key: OPAGIWIWGLUHEQ-UHFFFAOYSA-N
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Description

The compound N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic molecule with a variety of potential applications in scientific research and industry. This compound contains distinctive functional groups, including ethylsulfonyl, fluorophenyl, and pyrazol, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : This step often involves the cyclization of hydrazines with appropriate diketones or their equivalents under acidic or basic conditions.

  • Introduction of the Fluorophenyl Group: : A fluorophenyl derivative is coupled to the pyrazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

  • Sulfonamide Formation: : The final step involves reacting the intermediate compound with ethanesulfonamide under suitable conditions, often in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Batch or Continuous Flow Synthesis: : These methods ensure efficient production with high yields.

  • Catalysts and Reagents: : Utilizing advanced catalysts and optimized reaction conditions to enhance the reaction rate and product purity.

  • Purification Processes: : Techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the ethylsulfonyl moiety, yielding sulfone derivatives.

  • Reduction: : Reduction reactions can target the pyrazole ring or the fluorophenyl group under specific conditions.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Utilizing halogenating agents, bases, or acids depending on the target group and desired product.

Major Products

  • Oxidized Derivatives: : Products with sulfone groups.

  • Reduced Compounds: : Compounds with altered pyrazole or fluorophenyl groups.

  • Substituted Products: : Derivatives with new substituents on the aromatic rings or sulfonamide group.

Scientific Research Applications

This compound is versatile in various research fields:

  • Chemistry: : Used in the study of reaction mechanisms, synthesis of new materials, and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Explored as a lead compound in drug discovery, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Industry: : Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. For instance, the fluorophenyl and pyrazole groups can interact with hydrophobic pockets in enzymes, while the sulfonamide group may form hydrogen bonds with amino acid residues, influencing the activity of the target protein.

Comparison with Similar Compounds

Unique Characteristics

What sets N-(4-(1-(ethylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide apart is its specific combination of functional groups, offering a unique balance of reactivity and stability.

List of Similar Compounds

  • N-(4-(1-(ethylsulfonyl)-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

  • N-(4-(1-(methylsulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

  • N-(4-(1-(ethylsulfonyl)-5-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

The structural differences among these compounds can significantly impact their chemical reactivity and biological activity.

So, does this satisfy your curiosity about this fascinating compound?

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-17-11-7-14(8-12-17)18-13-19(15-5-9-16(20)10-6-15)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAGIWIWGLUHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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